molecular formula C21H24N4O3S2 B11634648 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 381712-65-8

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11634648
CAS No.: 381712-65-8
M. Wt: 444.6 g/mol
InChI Key: ZGLBSRLJMNAECV-YBEGLDIGSA-N
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Description

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido[1,2-A]pyrimidin-4-one core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazolidinone ring.
  • Introduction of the isobutyl group.
  • Formation of the pyrido[1,2-A]pyrimidin-4-one core.
  • Coupling of the morpholine ring.

Each step requires specific reagents, catalysts, and conditions such as temperature, pressure, and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

  • Inhibiting enzyme activity.
  • Modulating receptor function.
  • Interfering with nucleic acid synthesis or function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.

    Pyrido[1,2-A]pyrimidin-4-ones: Studied for their potential anticancer activities.

    Morpholine derivatives: Used in various pharmaceutical applications.

Uniqueness

The uniqueness of 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one lies in its combination of these structural motifs, which may confer a unique set of biological activities and chemical reactivity.

Properties

CAS No.

381712-65-8

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O3S2/c1-13(2)11-25-20(27)16(30-21(25)29)10-15-18(23-6-8-28-9-7-23)22-17-5-4-14(3)12-24(17)19(15)26/h4-5,10,12-13H,6-9,11H2,1-3H3/b16-10-

InChI Key

ZGLBSRLJMNAECV-YBEGLDIGSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCOCC4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCOCC4)C=C1

Origin of Product

United States

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